molecular formula C14H12N4O2 B2707184 1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide CAS No. 1226437-64-4

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B2707184
CAS No.: 1226437-64-4
M. Wt: 268.276
InChI Key: CUFYVAOWIKVINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide is a sophisticated chemical hybrid scaffold designed for pharmaceutical and agrochemical research. Its structure integrates two privileged pharmacophores: a rigid 1-cyanocyclopropane carboxamide and a 3-phenyl-1,2,4-oxadiazole unit. The cyclopropane ring is known to confer enhanced metabolic stability and improved binding affinity due to its restricted conformation, which can reduce off-target effects and increase potency in active compounds . The 1,2,4-oxadiazole moiety is a well-established amide bioisostere, valued for its ability to improve a molecule's metabolic stability and fine-tune its physicochemical properties, such as lipophilicity and polar surface area, which are critical for drug-likeness and optimizing blood-brain barrier permeability . Compounds featuring 1,2,4-oxadiazole rings have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects, making them valuable in medicinal chemistry and crop protection research . This particular compound is supplied For Research Use Only and is intended for use in exploratory biological screening, hit-to-lead optimization campaigns, and investigations into novel mechanisms of action. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this product with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c15-9-14(6-7-14)13(19)16-8-11-17-12(18-20-11)10-4-2-1-3-5-10/h1-5H,6-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFYVAOWIKVINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining cyclopropane, cyano, carboxamide, and 1,2,4-oxadiazole functionalities. Below is a detailed comparison with key analogs:

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide

  • Structural Differences: Replaces the cyano and oxadiazole groups with diethylamino and 4-methoxyphenoxy substituents.
  • Synthesis: Prepared via Procedure B (N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol), yielding a diastereomeric mixture (dr 23:1) at 78% yield .
  • Implications: The absence of the oxadiazole ring likely reduces polar interactions, while the methoxy group enhances lipophilicity. No biological data are provided, but the high diastereoselectivity suggests steric and electronic effects differ from the target compound.

1,1-Bis(2-Amino-1,3,4-Thiadiazol-5-yl)Cyclopropane

  • Structural Differences: Substitutes oxadiazole with thiadiazole rings and lacks the cyano-carboxamide chain.
  • Synthesis : Derived from 1,1-cyclopropane dicarboxylic acid, thiosemicarbazide, and POCl₃ .
  • Biological Activity : Thiadiazole derivatives are associated with antimicrobial and anti-inflammatory properties . The sulfur atom in thiadiazole may confer different electronic properties compared to the oxygen-rich oxadiazole in the target compound.

Oxadiazole-Based Pharmaceuticals (e.g., Oxolamine, Prenoxdiazine)

  • Structural Differences: Oxolamine contains a simpler 1,2,4-oxadiazole ring without cyclopropane or cyano groups.
  • Therapeutic Use : Clinically employed as cough suppressants or gastrointestinal agents .
  • Implications: The target compound’s cyclopropane-cyano-carboxamide chain may enhance binding affinity or metabolic stability compared to these drugs, though this requires experimental validation.

1-Cyano-N-(2,4,5-Trichlorophenyl)Cyclopropane-1-Carboxamide

  • Structural Differences : Replaces the oxadiazole-methyl group with a trichlorophenyl moiety.
  • Synthesis : Confirmed via X-ray crystallography, highlighting the role of cyclopropane derivatives in bioactive molecule design .

Research Findings and Implications

  • Cyclopropane Rigidity : The cyclopropane core likely stabilizes the molecule against metabolic degradation, a feature shared with trichlorophenyl analogs .

Biological Activity

The compound 1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article will explore its synthesis, biological activities, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and nitrile oxides.
  • Cyclopropanation : The cyclopropane moiety is introduced via methods such as the Simmons-Smith reaction or other cyclopropanation techniques.
  • Final Coupling : The final product is obtained by coupling the oxadiazole derivative with a cyano group and the cyclopropane carboxamide.

Biological Activity

The biological activity of this compound has been studied in various contexts, revealing its potential in multiple therapeutic areas.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. For instance:

CompoundCell Line TestedIC50 (µM)
This compoundHeLa (cervical cancer)92.4
Other oxadiazole derivativesVarious cancer lines70 - 100

The compound has shown moderate cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains including:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
K. pneumoniae20

These results indicate that the compound could be a candidate for developing new antimicrobial therapies .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could interact with specific receptors that mediate cellular responses.
  • Oxidative Stress Induction : It may induce oxidative stress in microbial cells leading to cell death.

Case Studies

Several studies have documented the efficacy of oxadiazole derivatives similar to this compound:

  • Study on Anticancer Properties : A recent study demonstrated that modifications to the oxadiazole ring enhanced anticancer activity against breast and lung cancer cells .
  • Antimicrobial Screening : Another investigation reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

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